

Analytical standards for Sibiricaxanthone A and where to buy them.

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Compound of Interest

Compound Name: Sibiricaxanthone A

Cat. No.: B2959140

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Analytical Standards and Protocols for Sibiricaxanthone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to sourcing analytical standards of **Sibiricaxanthone A**, along with detailed application notes and protocols for its analysis. It includes information on potential suppliers, analytical methodologies, and relevant biological signaling pathways.

Sourcing Sibiricaxanthone A Analytical Standards

High-purity **Sibiricaxanthone A** is essential for accurate quantification and biological studies. Analytical standards, typically with purity greater than 98% as determined by HPLC, are available from several specialized chemical suppliers. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity.

Potential suppliers for **Sibiricaxanthone A** and related compounds include:

- BIORLAB: Offers **Sibiricaxanthone A** with purity greater than 98% by HPLC.[\[1\]](#)
- CymitQuimica: Provides **Sibiricaxanthone A** with purity ranging from 95% to 99%.[\[2\]](#)
- MedChemExpress: Lists **Sibiricaxanthone A** for research purposes.[\[3\]](#)

- Benchchem: Supplies **Sibiricaxanthone A** for research use only.[4]

Note: Availability and stock status should be confirmed directly with the suppliers.

Physicochemical Properties of Sibiricaxanthone A

Sibiricaxanthone A is a xanthone C-glycoside first isolated from the roots of *Polygala sibirica*. [3] Its chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	241125-76-8	[1][3]
Molecular Formula	C ₂₄ H ₂₆ O ₁₄	[1][5]
Molecular Weight	538.45 g/mol	[3][5]
IUPAC Name	2-[(2S,3R,4R,5S,6R)-6- [[[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-3,4,5- trihydroxyoxan-2-yl]-1,3,7- trihydroxyxanthen-9-one	[1][5]

Application Note: UPLC-MS/MS for Pharmacokinetic Studies

This section provides a detailed protocol for the quantification of xanthones, adaptable for **Sibiricaxanthone A**, in biological matrices such as rat plasma. The methodology is based on established ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) techniques used for analogous compounds like Sibiricaxanthone B.[6] This method is highly sensitive and specific, making it suitable for pharmacokinetic analysis where low concentrations are often encountered.

Experimental Protocol

Objective: To quantify the concentration of **Sibiricaxanthone A** in rat plasma using UFLC-MS/MS.

1. Materials and Reagents:

- **Sibiricaxanthone A** analytical standard
- Internal Standard (IS), e.g., Digoxin or Kaempferol[1][6]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic Acid (FA), LC-MS grade
- Ultrapure water
- Rat plasma (blank)

2. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., Venusil MP C18, 100 mm × 2.1 mm, 3 μm)[6]

3. Standard Solution Preparation:

- Stock Solution: Accurately weigh and dissolve **Sibiricaxanthone A** and the IS in methanol to prepare stock solutions (e.g., 1 mg/mL).
- Working Solutions: Serially dilute the stock solutions with methanol to prepare a series of working solutions for the calibration curve and quality control (QC) samples.

4. Sample Preparation (Plasma):

- Thaw plasma samples at room temperature.
- To a 50 μL aliquot of plasma, add 20 μL of the IS working solution.
- Add 150 μL of acetonitrile to precipitate proteins.

- Vortex the mixture for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

5. UPLC-MS/MS Conditions:

- Mobile Phase A: 0.05% Acetic Acid in Water[6] or 0.1% Formic Acid in Water
- Mobile Phase B: Methanol[6] or Acetonitrile
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Ionization Mode: Negative Electrospray Ionization (ESI-)[6]
- Detection Mode: Multiple Reaction Monitoring (MRM)[6]
 - Specific precursor-product ion transitions for **Sibiricaxanthone A** and the IS must be determined by infusing the standard solutions into the mass spectrometer.

6. Data Analysis and Quantification:

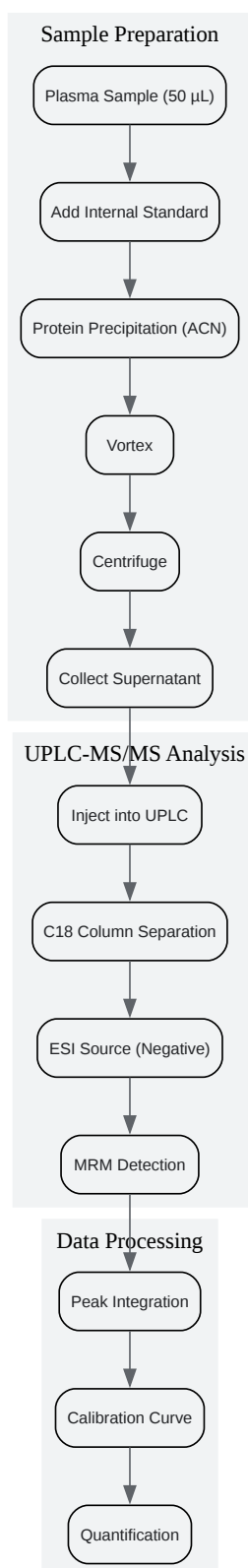
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
- Use a weighted linear regression ($1/x^2$) to fit the calibration curve.
- Determine the concentration of **Sibiricaxanthone A** in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

While specific pharmacokinetic data for **Sibiricaxanthone A** is not widely published, the following table presents validation parameters from a UFLC-MS/MS method for a similar xanthone, which can be used as a reference for expected performance.^{[1][6]}

Parameter	Value
Linearity Range	0.5 - 500.0 ng/mL
Correlation Coefficient (r)	> 0.996
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%RSD)	< 7.60%
Inter-day Precision (%RSD)	< 7.60%
Accuracy (% Bias)	-2.82% to 2.82%
Recovery	> 85%
Matrix Effect	Minimal

Experimental Workflow Diagram



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Caption: Workflow for **Sibiricaxanthone A** quantification in plasma.

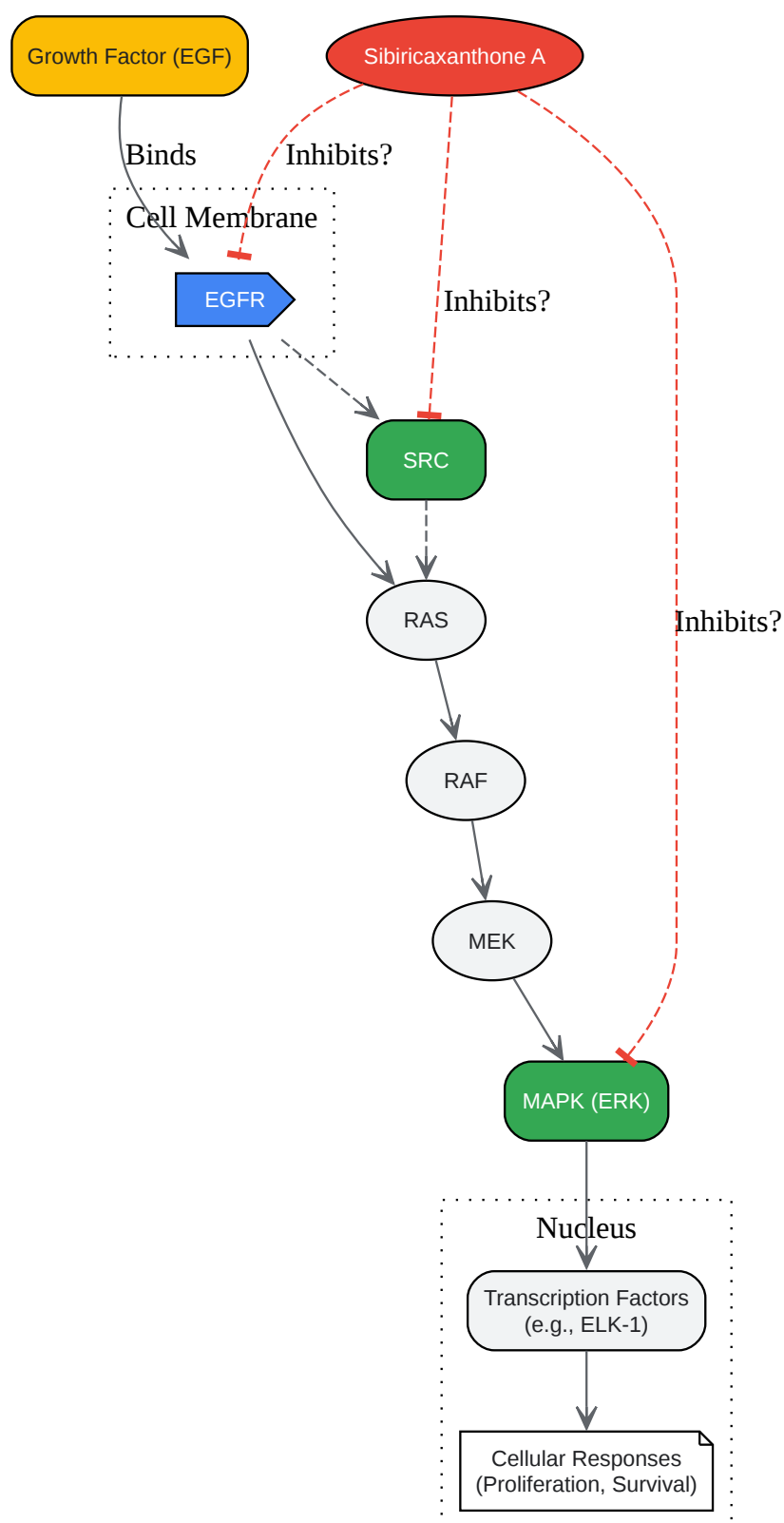
Biological Activity and Signaling Pathways

Xanthenes as a class of compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. Some xanthenes have been shown to modulate key cellular signaling pathways. While the specific mechanisms of **Sibiricaxanthone A** are still under investigation, molecular docking studies have suggested potential interactions with several important protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (SRC), and Mitogen-Activated Protein Kinase 1 (MAPK1).

The EGFR/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. The interaction of **Sibiricaxanthone A** with components of this pathway suggests a potential therapeutic application.

Hypothesized Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the EGFR-MAPK signaling cascade and the potential points of modulation by **Sibiricaxanthone A**.



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Caption: Potential modulation of the EGFR-MAPK pathway by **Sibiricaxanthone A**.

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